molecular formula C16H15F3N2O4S2 B14955735 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B14955735
M. Wt: 420.4 g/mol
InChI Key: GSBNRTMMHNXARN-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a trifluoromethoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the trifluoromethoxyphenyl group and the thiazole ring. Key steps include:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of a trifluoromethoxyphenyl halide with an appropriate nucleophile.

    Formation of the Thiazole Ring: This can be accomplished through the cyclization of a thioamide with a haloketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon can be used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted trifluoromethoxy derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE: This compound shares the thiolane ring but differs in its functional groups.

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-TRIFLUOROMETHOXY)PHENYL]ACETAMIDE: Similar in structure but with variations in the phenyl and thiazole rings.

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-13-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of a thiolane ring, a trifluoromethoxyphenyl group, and a thiazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15F3N2O4S2

Molecular Weight

420.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H15F3N2O4S2/c17-16(18,19)25-13-3-1-10(2-4-13)15-21-12(8-26-15)7-14(22)20-11-5-6-27(23,24)9-11/h1-4,8,11H,5-7,9H2,(H,20,22)

InChI Key

GSBNRTMMHNXARN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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